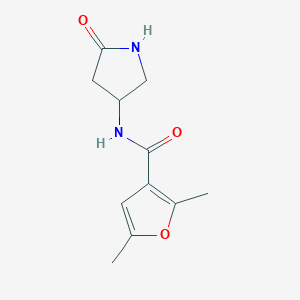![molecular formula C14H14N6O2S B6506393 1-methyl-6-oxo-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-1,6-dihydropyridazine-3-carboxamide CAS No. 1428347-89-0](/img/structure/B6506393.png)
1-methyl-6-oxo-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-1,6-dihydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-6-oxo-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-1,6-dihydropyridazine-3-carboxamide is an organic compound notable for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicinal sciences. This compound features a pyridazine ring, which makes it structurally unique and functionally diverse.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-6-oxo-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-1,6-dihydropyridazine-3-carboxamide generally involves multiple steps:
Formation of the Pyridazine Ring: Starting with the condensation of appropriate hydrazine derivatives with diketo compounds.
Substitution Reactions: Introduction of the pyrazolyl and thiazolyl groups through nucleophilic substitution or condensation reactions.
Final Cyclization: The final step typically involves cyclization under controlled conditions to yield the desired compound.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production may require optimization of reaction conditions to ensure higher yields and purity. Techniques such as continuous flow synthesis or the use of catalysts can be employed to scale up production efficiently.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-6-oxo-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-1,6-dihydropyridazine-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: Where oxidizing agents like hydrogen peroxide or potassium permanganate can alter its structure.
Reduction: Use of reducing agents such as lithium aluminum hydride to modify specific functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often using reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation Reagents: Hydrogen peroxide, potassium permanganate.
Reduction Reagents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, sulfonyl chlorides.
Major Products
Depending on the reaction conditions and reagents used, the compound can form various derivatives, including different carboxamides, pyrazoles, and thiazoles.
Scientific Research Applications
Chemistry
In chemistry, 1-methyl-6-oxo-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-1,6-dihydropyridazine-3-carboxamide serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology
Biologically, this compound is used to investigate cellular processes, protein interactions, and enzyme functions. Its unique structure allows for the modulation of various biochemical pathways.
Medicine
In the medical field, the compound is studied for its potential therapeutic effects, including its ability to act on specific molecular targets related to diseases such as cancer, inflammation, and metabolic disorders.
Industry
Industrially, the compound is employed in the synthesis of advanced materials and specialty chemicals. Its versatility makes it valuable in developing new technologies and products.
Mechanism of Action
The mechanism by which 1-methyl-6-oxo-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-1,6-dihydropyridazine-3-carboxamide exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate signaling pathways, influence gene expression, and alter cellular responses.
Comparison with Similar Compounds
Similar Compounds
1-methyl-6-oxo-N-{2-[1,3-thiazol-4-yl]ethyl}-1,6-dihydropyridazine-3-carboxamide
1-methyl-6-oxo-N-{2-[1H-pyrazol-1-yl]ethyl}-1,6-dihydropyridazine-3-carboxamide
Uniqueness
What sets 1-methyl-6-oxo-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-1,6-dihydropyridazine-3-carboxamide apart is its dual substitution with pyrazolyl and thiazolyl groups, providing a unique combination of chemical properties and biological activities.
Conclusion
This compound is a compound of significant interest due to its diverse applications and unique structure. Its preparation, chemical reactivity, and potential in various fields make it a valuable subject for ongoing research and industrial applications.
Properties
IUPAC Name |
1-methyl-6-oxo-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2S/c1-19-12(21)4-3-11(18-19)13(22)15-7-5-10-9-23-14(17-10)20-8-2-6-16-20/h2-4,6,8-9H,5,7H2,1H3,(H,15,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGZLUDIFPBPRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NCCC2=CSC(=N2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(4-chlorophenyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B6506312.png)

![3-(5-oxopyrrolidin-3-yl)-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B6506329.png)
![2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B6506347.png)
![N-(4-fluorophenyl)-2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]acetamide](/img/structure/B6506353.png)
![3-methyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]butanamide](/img/structure/B6506358.png)
![3,4,5-trimethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide](/img/structure/B6506363.png)
![2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)(methyl)amino]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide](/img/structure/B6506368.png)
![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]cyclopentanecarboxamide](/img/structure/B6506370.png)
![2-chloro-6-fluoro-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide](/img/structure/B6506378.png)
![N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-2,5-dimethylfuran-3-carboxamide](/img/structure/B6506379.png)
![N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6506386.png)
![N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6506391.png)
![7-methyl-6-oxo-N-[(3,4,5-trimethoxyphenyl)methyl]-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B6506394.png)
